1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-7(2)10-5-11-9(6)12-3-8(13)4-12/h5,8,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBMVAHFAFURSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with an azetidine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemical Applications
1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities.
Synthesis Methods:
- Cyclization Reactions: The compound can be synthesized through cyclization of 5,6-dimethylpyrimidine derivatives with azetidine precursors under basic conditions.
- Solvent Systems: Common solvents used include ethanol and methanol, with temperature conditions ranging from room temperature to reflux.
Biological Applications
Research has indicated potential biological activities of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity:
Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of cellular processes due to the compound's interaction with specific targets within microbial cells.
Anticancer Properties:
The compound is being explored for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may affect signaling pathways critical for tumor growth and survival.
Medicinal Chemistry
Given its structural characteristics, 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is being investigated as a potential therapeutic agent. Its unique hydroxyl group and pyrimidine ring make it an attractive candidate for drug development.
Pharmacological Studies:
Research has focused on its efficacy in treating diseases associated with metabolic disorders, including obesity and diabetes. The compound's ability to modulate enzyme activity related to lipid metabolism is particularly noteworthy.
Industrial Applications
In addition to its research applications, 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has potential uses in material science. It can be utilized in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrimidine Derivatives
- 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (Compound 3, ): This compound shares a dimethylpyrimidine core but differs in substitution patterns (4,6-dimethyl vs. 5,6-dimethyl in the target compound). In contrast, the 5,6-dimethyl groups in the target compound may increase steric bulk, affecting binding affinity in biological systems .
Pyridine Derivatives
- 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol ():
This analog replaces the pyrimidine ring with a nitro-substituted pyridine. Pyridine’s single nitrogen atom reduces polarity compared to pyrimidine, likely lowering solubility. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .
Pyrimidine Condensation Reactions ():
Pyrimidine derivatives like 2-(4,6-dimethylpyrimidin-2-yl)hydrazine are synthesized via condensation reactions in ethanol or acetic acid. Similar strategies could apply to the target compound, though substituent positions may necessitate tailored reaction conditions .
Substituent Effects
- Methyl vs. Methoxy Groups ():
The dimethoxy-substituted pyridine derivative (3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol, ) exhibits higher polarity than dimethyl-substituted analogs. The target compound’s methyl groups likely enhance lipophilicity, favoring membrane permeability in drug design .
Research Findings and Implications
- Synthetic Challenges: The steric bulk of 5,6-dimethylpyrimidine may complicate coupling reactions with azetidin-3-ol, necessitating optimized conditions (e.g., silane protection, polar solvents) .
- Biological Relevance: Pyrimidine-azetidine hybrids are explored in medicinal chemistry for kinase inhibition. The target compound’s structure aligns with scaffolds targeting ATP-binding pockets, though activity depends on substituent positioning .
Biological Activity
1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol typically involves the reaction of 5,6-dimethylpyrimidine derivatives with azetidine precursors. The reaction conditions often include bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This process yields a compound with a unique structural framework that combines the properties of both pyrimidine and azetidine rings, enhancing its potential for various biological applications.
Biological Activity
1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has been investigated for several biological activities:
Antimicrobial Activity
Research shows that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines through multiple pathways. For example, one study reported that treatment with 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol resulted in reduced cell viability in HeLa and K562 cancer cells, with IC50 values indicating potent cytotoxic activity .
The biological activity of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, preventing replication in rapidly dividing cancer cells.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Q & A
Q. How can metabolomic profiling be integrated to assess the compound’s in vivo toxicity and metabolic fate?
- Methodological Answer : Conduct untargeted metabolomics (LC-HRMS) on plasma/tissue samples from rodent models. Pair with pathway enrichment analysis (e.g., MetaboAnalyst) to identify disrupted metabolic networks. Correlate findings with histopathology and serum biomarkers for comprehensive toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
